264W94 - 178259-25-1

264W94

Catalog Number: EVT-1577577
CAS Number: 178259-25-1
Molecular Formula: C23H31NO4S
Molecular Weight: 417.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

264W94 is a synthetic compound primarily recognized for its role as an inhibitor of the ileal bile acid transporter, also known as IBAT. This compound has garnered attention due to its potential applications in lowering cholesterol levels, making it a significant candidate in the treatment of hypercholesterolemia. The mechanism by which 264W94 operates involves the modulation of bile acid absorption, leading to subsequent effects on cholesterol metabolism.

Source

264W94 was developed through research aimed at addressing the metabolic impacts of bile acids and their transport mechanisms. The compound's efficacy has been evaluated in various preclinical studies, demonstrating its ability to inhibit bile acid uptake effectively.

Classification

Chemically, 264W94 falls under the category of pharmacological agents targeting transport proteins, specifically those involved in bile acid transport. It is classified as an ileal bile acid transporter inhibitor and has been noted for its antilipemic properties.

Synthesis Analysis

Methods

The synthesis of 264W94 involves a series of organic reactions typically employed in medicinal chemistry. While specific synthetic pathways are proprietary, general methods for synthesizing similar compounds include:

  1. Formation of Key Intermediates: Utilizing standard coupling reactions to create precursors that exhibit the desired structural characteristics.
  2. Functional Group Modifications: Employing techniques such as reduction, oxidation, or alkylation to refine the chemical structure toward the final product.
  3. Purification: Techniques such as chromatography are used to isolate and purify 264W94 from reaction mixtures.

Technical Details

The precise conditions (temperature, solvents, catalysts) for each step are critical for optimizing yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the identity and purity of synthesized compounds.

Molecular Structure Analysis

Structure

The molecular structure of 264W94 is characterized by specific functional groups that facilitate its interaction with the IBAT protein. While detailed structural data is not publicly available, compounds in this class generally possess a complex arrangement conducive to binding with transport proteins.

Data

  • Molecular Weight: Information on the exact molecular weight should be referenced from specific chemical databases or publications.
  • 3D Structure: Computational modeling may provide insights into the spatial configuration and potential binding sites on the IBAT.
Chemical Reactions Analysis

Reactions

264W94 primarily engages in competitive inhibition with sodium-dependent bile acid uptake mechanisms. The compound's inhibition profile has been assessed through various biochemical assays.

Technical Details

  • IC50 Values: In vitro studies have reported IC50 values of approximately 0.24 µM and 0.41 µM against taurocholic acid uptake in rat and monkey models respectively .
  • In Vivo Studies: In animal models, oral administration of 264W94 resulted in significant reductions in bile acid absorption and subsequent cholesterol levels.
Mechanism of Action

Process

The mechanism through which 264W94 exerts its effects involves:

  1. Inhibition of IBAT: By blocking this transporter, 264W94 reduces the reabsorption of bile acids from the intestine.
  2. Cholesterol Metabolism Alteration: This inhibition triggers compensatory mechanisms within the liver, including increased activity of hepatic cholesterol 7α-hydroxylase (CYP7A1), leading to enhanced cholesterol conversion to bile acids .

Data

  • CYP7A1 Induction: Studies indicate a four-fold increase in CYP7A1 activity following treatment with 264W94, highlighting its role in cholesterol homeostasis .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Solubility profiles would vary based on solvent systems; detailed solubility data should be accessed from chemical suppliers or literature.

Chemical Properties

  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy; degradation pathways should be evaluated.
  • Reactivity: Reactivity with biological targets can be assessed through kinetic studies and binding affinity measurements.
Applications

Scientific Uses

264W94 has significant potential applications in:

  • Cholesterol Management: As a therapeutic agent for managing hypercholesterolemia by inhibiting bile acid absorption.
  • Research Tool: Utilized in studies investigating bile acid transport mechanisms and their implications in metabolic disorders.
  • Drug Development: Serves as a lead compound for developing new medications targeting lipid metabolism disorders.
Introduction to 264W94 and Bile Acid Transport Pharmacology

Role of Apical Sodium-Dependent Bile Acid Transporter (ASBT/IBAT) in Cholesterol Homeostasis

The apical sodium-dependent bile acid transporter (ASBT/IBAT; SLC10A2) is a transmembrane protein predominantly expressed in the terminal ileum, where it mediates the efficient reabsorption of bile acids (BAs) from the intestinal lumen. This process is integral to the enterohepatic circulation (EHC), a recycling system conserving >95% of secreted BAs. ASBT exhibits high substrate specificity for conjugated and unconjugated bile acids (e.g., taurocholate, glycocholate), leveraging the sodium gradient to drive active transport into enterocytes. Following uptake, BAs bind to ileal bile acid-binding protein (IBABP) and are shuttled to the basolateral membrane for export into the portal circulation via the heterodimeric transporter OSTα/OSTβ [1] [4] [8].

Disruption of ASBT function impairs BA reabsorption, leading to several metabolic consequences:

  • Increased Fecal BA Excretion: Reduced ileal reabsorption diverts BAs to the colon for elimination, depleting the hepatic BA pool.
  • Hepatic Cholesterol Conversion: Depletion activates hepatic cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in BA synthesis, diverting hepatic cholesterol toward de novo BA production.
  • LDL-C Clearance: Upregulation of hepatic low-density lipoprotein receptor (LDLR) enhances clearance of circulating LDL cholesterol (LDL-C) to replenish intracellular cholesterol stores [3] [7] [8].

Table 1: Key Transporters in Bile Acid Homeostasis

TransporterGenePrimary LocationFunctionSubstrate Specificity
ASBT/IBATSLC10A2Ileal apical membraneBA reabsorptionConjugated/unconjugated BAs
NTCPSLC10A1Hepatocyte sinusoidal membraneHepatic BA uptakeConjugated BAs, some drugs
OSTα/OSTβSLC51A/BEnterocyte basolateral membraneBA efflux to portal circulationBAs, steroid conjugates
BSEPABCB11Hepatocyte canalicular membraneBA secretion into bileMonovalent conjugated BAs

Rationale for ASBT Inhibition as a Therapeutic Strategy for Hypercholesterolemia

Pharmacological inhibition of ASBT exploits the physiological link between BA excretion and cholesterol metabolism. By blocking ileal BA recovery, ASBT inhibitors (ASBTi) create a "sink" for cholesterol, as the liver compensates for BA losses by converting cellular cholesterol into new BAs. This dual mechanism—enhancing cholesterol catabolism while increasing LDLR-mediated plasma LDL-C clearance—provides a compelling strategy for managing hypercholesterolemia and associated cardiovascular risks [6] [7] [9].

Historically, bile acid sequestrants (BAS) like cholestyramine were used to reduce cholesterol. However, their non-selective, resin-based mechanism caused gastrointestinal side effects and poor compliance. Targeted ASBT inhibition offers advantages:

  • Precision: Selective blockade of ileal BA uptake minimizes systemic effects.
  • Potency: Directly interrupts EHC without binding dietary nutrients or drugs.
  • Metabolic Benefits: Elevated intestinal BA concentrations in the colon may activate TGR5 receptors, stimulating glucagon-like peptide-1 (GLP-1) release, which improves glucose homeostasis—a beneficial off-target effect in metabolic syndrome [2] [6] [7].

Table 2: Comparison of Cholesterol-Lowering Strategies Targeting Bile Acids

StrategyMechanismKey LimitationsAdvantages of ASBT Inhibition
Bile Acid SequestrantsNon-absorbable resins bind BAs in lumenBloating, constipation; drug interactions; high dosingTargeted action; no drug binding; lower effective doses
StatinsHMG-CoA reductase inhibitionMyopathy, diabetes riskComplementary mechanism; addresses glucose metabolism
ASBT InhibitorsBlocks ileal BA reabsorptionMild diarrhea (dose-dependent)Oral bioavailability; LDL-C reduction + potential metabolic benefits

Emergence of 264W94 as a Novel IBAT Inhibitor: Historical Development and Key Milestones

264W94 (CAS 178961-24-5) emerged in the late 1990s as a potent, competitive ASBT inhibitor designed to overcome limitations of earlier therapies. Its chemical structure features a 1-(2,4-bifluorophenyl)-7-dialkylamino-1,8-naphthyridine-3-carboxamide scaffold, optimized for high-affinity binding to the ASBT substrate pocket [5] [9]. Key milestones include:

  • In Vitro Characterization: 264W94 dose-dependently inhibited [³H]-taurocholate uptake in:
  • Human ASBT-expressed HEK293 cells (IC₅₀ = 180 nM)
  • Rat ASBT (IC₅₀ = 22 nM)
  • Mouse ASBT (IC₅₀ = 3 nM), demonstrating species-specific potency [5].
  • Ex Vivo Validation: In rat ileal loops, 1–10 μM 264W94 reduced taurocholate uptake by 24–39% and decreased biliary recovery, confirming target engagement [3].
  • In Vivo Efficacy:
  • Cholesterol Lowering: In diet-induced hypercholesterolemic rats, 264W94 (0.03–1.0 mg/kg BID) reduced serum LDL+VLDL cholesterol by up to 61% [3] [5].
  • Fecal BA Excretion: Increased fecal elimination of the BA analog ⁷⁵Se-homocholic acid taurine (SeHCAT) in rats (ED₃₀ = 0.02 mg/kg BID) [3].
  • CYP7A1 Induction: Triggered a 4-fold increase in hepatic CYP7A1 activity within 24 hours, normalizing cholesterol catabolism [3].

Table 3: In Vitro and In Vivo Profile of 264W94

ParameterValueModel SystemSignificance
Human ASBT IC₅₀180 nMHEK293 cellsHigh-affinity inhibition
Rat ASBT IC₅₀22 nMHEK293 cellsSpecies sensitivity
Mouse ASBT IC₅₀3 nMHEK293 cellsHigh potency
LDL-C Reduction61% (max)Hypercholesterolemic ratsTherapeutic efficacy
CYP7A1 Induction4-foldRat liverEnhanced cholesterol conversion
Fecal BA Increase (ED₃₀)0.02 mg/kgRat SeHCAT assayTarget engagement

264W94’s molecular design incorporates critical pharmacophores:

  • Bifluorophenyl moiety: Enhances membrane permeability and ASBT binding affinity.
  • Dialkylamino group: Optimizes solubility and pharmacokinetics.
  • Naphthyridine core: Mimics steroidal structure of BAs, competing for ASBT substrate pocket [9].

This profile established 264W94 as a foundational compound for next-generation ASBT inhibitors (e.g., GSK2330672, elobixibat) now in development for hypercholesterolemia, type 2 diabetes, and chronic liver diseases [7].

Properties

CAS Number

178259-25-1

Product Name

264W94

IUPAC Name

(3R,5R)-3-butyl-3-ethyl-7,8-dimethoxy-5-phenyl-4,5-dihydro-2H-1λ6,4-benzothiazepine 1,1-dioxide

Molecular Formula

C23H31NO4S

Molecular Weight

417.6 g/mol

InChI

InChI=1S/C23H31NO4S/c1-5-7-13-23(6-2)16-29(25,26)21-15-20(28-4)19(27-3)14-18(21)22(24-23)17-11-9-8-10-12-17/h8-12,14-15,22,24H,5-7,13,16H2,1-4H3/t22-,23-/m1/s1

InChI Key

CKFWDLFFXXVSBJ-DHIUTWEWSA-N

SMILES

CCCCC1(CS(=O)(=O)C2=CC(=C(C=C2C(N1)C3=CC=CC=C3)OC)OC)CC

Synonyms

(3R,5R)-3-butyl-3-ethyl-2,3,4,5-tetrahydro-7,8-dimethoxy-5-phenyl-1,4-benzothiazepine-1,1-dioxide
264W 94
264W94

Canonical SMILES

CCCCC1(CS(=O)(=O)C2=CC(=C(C=C2C(N1)C3=CC=CC=C3)OC)OC)CC

Isomeric SMILES

CCCC[C@@]1(CS(=O)(=O)C2=CC(=C(C=C2[C@H](N1)C3=CC=CC=C3)OC)OC)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.